N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KZR-504 is a highly selective inhibitor of immunoproteasome low molecular mass polypeptide 2 (LMP2). It has shown significant potential in the treatment of autoimmune diseases due to its ability to selectively inhibit LMP2 with an IC50 value of 51 nanomolar . The compound is also known for its high selectivity over other subunits, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KZR-504 involves the derivatization of the peptide backbone of epoxyketone analogues. The process begins with the screening of a focused library of epoxyketones, which reveals a series of potent dipeptides. These dipeptides are then optimized to provide the highly selective inhibitor KZR-504 .
Industrial Production Methods: Industrial production of KZR-504 involves large-scale synthesis using the optimized synthetic route. The process includes the preparation of the epoxyketone intermediates, followed by their derivatization to form the final product. The reaction conditions are carefully controlled to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: KZR-504 primarily undergoes covalent inhibition reactions with its target, the immunoproteasome subunit LMP2. The compound forms a covalent bond with the active site of LMP2, leading to its inhibition .
Common Reagents and Conditions: The common reagents used in the synthesis of KZR-504 include epoxyketones and various peptide derivatives. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .
Major Products Formed: The major product formed from the reaction of KZR-504 with LMP2 is a covalently bound complex that inhibits the activity of the immunoproteasome .
Scientific Research Applications
KZR-504 has a wide range of scientific research applications, including:
Mechanism of Action
KZR-504 exerts its effects by selectively inhibiting the immunoproteasome subunit LMP2. The compound forms a covalent bond with the active site of LMP2, leading to its inhibition. This inhibition disrupts the normal function of the immunoproteasome, affecting processes such as antigen presentation, cytokine production, and T-cell differentiation . The molecular targets and pathways involved include the immunoproteasome subunits LMP2 and LMP7 .
Comparison with Similar Compounds
KZR-504 is unique in its high selectivity for the immunoproteasome subunit LMP2. Similar compounds include:
Bortezomib: A peptide inhibitor that targets both the constitutive proteasome and the immunoproteasome.
Carfilzomib: Another peptide inhibitor with similar dual-targeting properties.
ONX 0914: A selective inhibitor of the immunoproteasome subunit LMP7.
KZR-504 stands out due to its high selectivity for LMP2, making it a valuable tool for studying the specific functions of this subunit .
Properties
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-21(12-30-21)18(27)15(10-13-6-3-2-4-7-13)23-20(29)16(11-25)24-19(28)14-8-5-9-17(26)22-14/h2-9,15-16,25H,10-12H2,1H3,(H,22,26)(H,23,29)(H,24,28)/t15-,16-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDASSGXBXGRBS-CKJXQJPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3=CC=CC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)C3=CC=CC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.